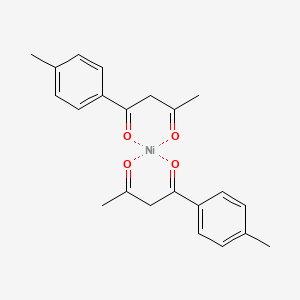![molecular formula C16H13NO4 B14649447 6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine CAS No. 43210-58-8](/img/structure/B14649447.png)
6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine is an organic compound characterized by its unique structure, which includes a nitrophenyl group and a benzodioxine moiety
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine typically involves a multi-step process. One common method is the Suzuki-Miyaura coupling reaction, which is a widely-used technique for forming carbon-carbon bonds. This reaction involves the coupling of a boronic acid with a halide in the presence of a palladium catalyst . The reaction conditions are generally mild and can be performed at room temperature.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, the purification of the final product is crucial to ensure its quality and suitability for various applications.
化学反应分析
Types of Reactions
6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine can undergo various chemical reactions, including:
Oxidation: The nitrophenyl group can be oxidized to form nitro derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The compound can participate in electrophilic aromatic substitution reactions, where the nitrophenyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as hydrogen gas with a palladium catalyst or sodium borohydride can be used.
Substitution: Electrophilic aromatic substitution reactions often require a Lewis acid catalyst such as aluminum chloride.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the nitrophenyl group can yield nitro derivatives, while reduction can produce amino derivatives.
科学研究应用
6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of enzyme interactions and as a probe in biochemical assays.
作用机制
The mechanism of action of 6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine involves its interaction with specific molecular targets. The nitrophenyl group can participate in electron transfer reactions, while the benzodioxine moiety can interact with various biological molecules. These interactions can modulate the activity of enzymes and other proteins, leading to various biological effects.
相似化合物的比较
Similar Compounds
2-[Ethyl[4-[2-(4-nitrophenyl)ethenyl]phenyl]amino]ethanol: This compound has a similar structure but includes an amino group and an ethanol moiety.
4-Nitrophenylacetic acid: Another compound with a nitrophenyl group, but with different functional groups attached.
Uniqueness
6-[2-(4-Nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine is unique due to its combination of a nitrophenyl group and a benzodioxine moiety. This unique structure imparts specific chemical and physical properties that make it suitable for various applications in organic electronics and materials science.
属性
CAS 编号 |
43210-58-8 |
|---|---|
分子式 |
C16H13NO4 |
分子量 |
283.28 g/mol |
IUPAC 名称 |
6-[2-(4-nitrophenyl)ethenyl]-2,3-dihydro-1,4-benzodioxine |
InChI |
InChI=1S/C16H13NO4/c18-17(19)14-6-3-12(4-7-14)1-2-13-5-8-15-16(11-13)21-10-9-20-15/h1-8,11H,9-10H2 |
InChI 键 |
OAFOAZGZPXIBJR-UHFFFAOYSA-N |
规范 SMILES |
C1COC2=C(O1)C=CC(=C2)C=CC3=CC=C(C=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



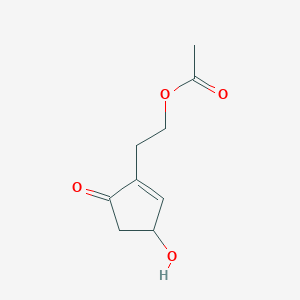
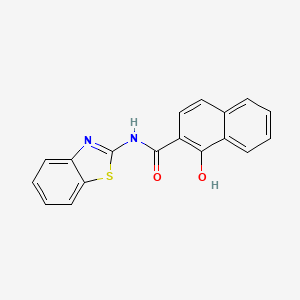
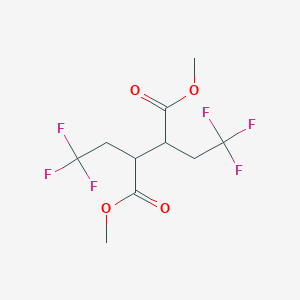
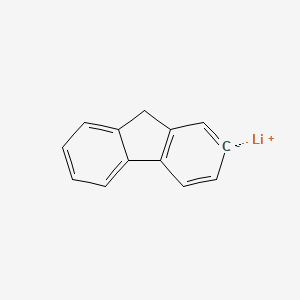
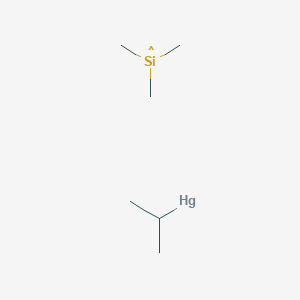
![3-[2-(8-Hydroxy-1-oxo-3,6-disulfonaphthalen-2(1H)-ylidene)hydrazinyl]benzoic acid](/img/structure/B14649406.png)

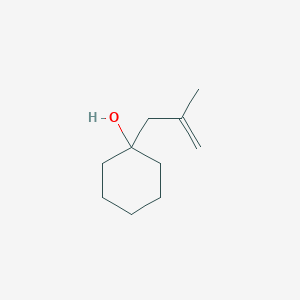


![Methyl 2-[3,5-diiodo-4-(4-methoxyphenoxy)phenyl]acetate](/img/structure/B14649433.png)
